

SAR156497: Compound Profile & Known Data

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Compound Focus: SAR156497

Cat. No.: S548712

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The following table summarizes the key characteristics of **SAR156497** identified in the literature.

Property	Description
Chemical Identity	Tricyclic molecule; (4S)-4-(2-fluorophenyl)-2,4,6,7,8,9-hexahydropyrazolo[3,4-b][1,7]naphthyridin-5-one [1]
Primary Target & Action	Potent and exquisitely selective inhibitor of Aurora kinases A, B, and C (pan-Aurora inhibitor) [2] [1] [3]
Documented Challenges	Metabolic instability (short half-life in mouse hepatic microsomes) [2]; CYP 3A4 inhibition [3]
Reported Solubility	Not explicitly stated in the available sources.

Experimental Troubleshooting & Improvement Strategies

Since direct solubility data is not available, here are some general strategies you can apply in your experiments, based on common practices in drug development.

FAQ 1: What can I do if **SAR156497** has poor solubility in my assay buffer?

- **Strategy 1: Use a co-solvent system.** A common approach is to first create a concentrated stock solution in a high-solubility solvent like **DMSO**. This stock can then be diluted into your aqueous assay buffer. The final DMSO concentration should be kept as low as possible (typically $\leq 0.1-1\%$) to avoid cellular toxicity or interference with the assay.
- **Strategy 2: Employ solubilizing agents.** If dilution from a DMSO stock leads to precipitation, you can introduce surfactants or other solubilizing agents (e.g., Cremophor EL, Tween-80, cyclodextrins) into your aqueous buffer. It is critical to run appropriate controls to ensure these agents do not interact with your biological system.
- **Strategy 3: Utilize a stable formulation for in vivo studies.** For animal studies, solubility in physiologically relevant vehicles is crucial. You may need to develop a specialized formulation, which could involve using specific aqueous vehicles, surfactants, or creating a nanosuspension of the compound [4].

FAQ 2: How can I experimentally monitor and confirm the solubility limit?

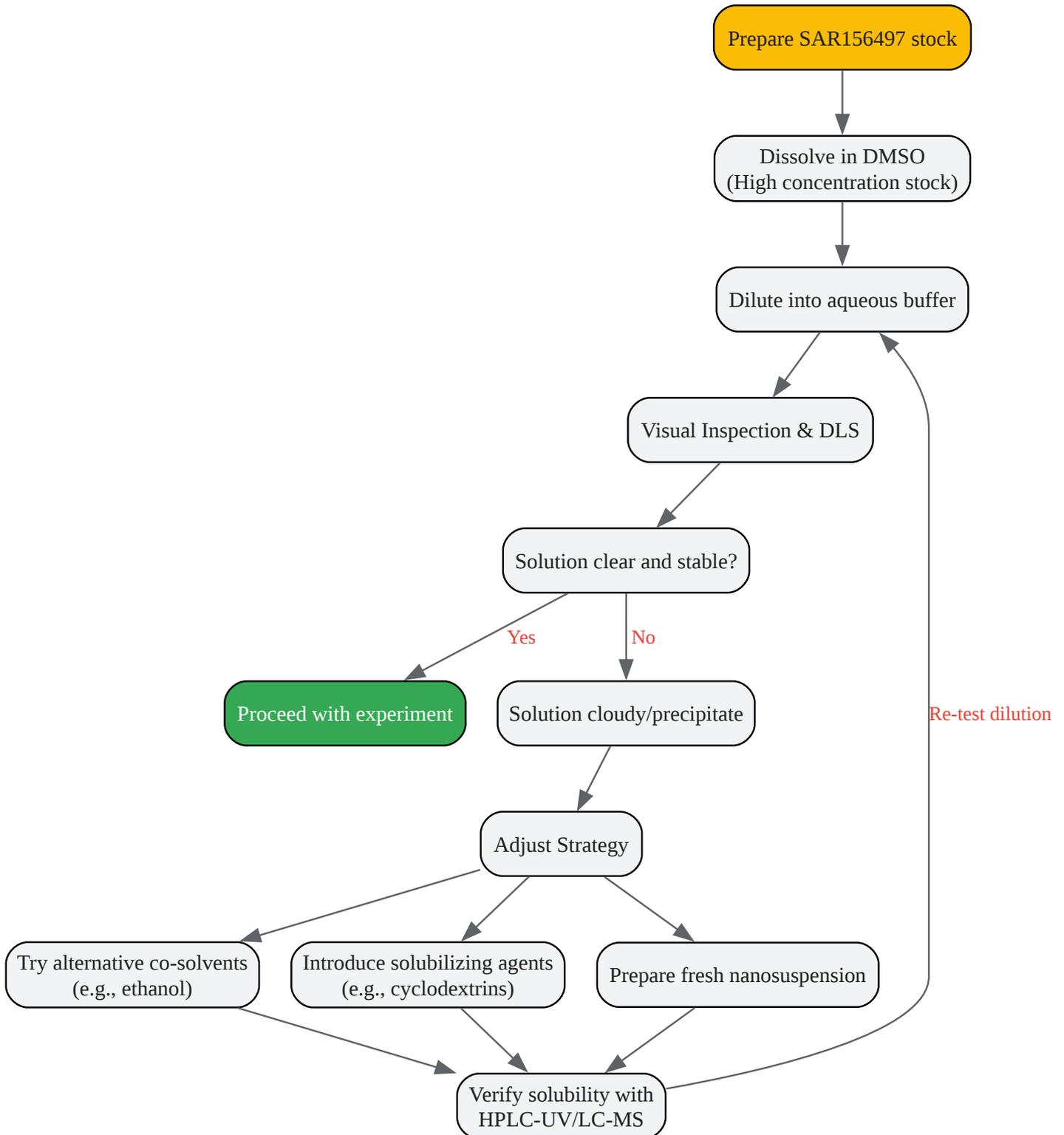
- **Visual Inspection:** After preparing your working solution, inspect it for any cloudiness or precipitate. This is a simple first check.
- **Light Scattering:** Use techniques like Dynamic Light Scattering (DLS) or Nephelometry to detect and quantify the formation of small particles that may not be visible to the naked eye.
- **Analytical Quantification:** Filter or centrifuge your solution to remove any precipitate. Then, use a sensitive analytical method like **LC-MS/MS** or HPLC-UV to accurately quantify the concentration of the compound that remains in the dissolved state [2].

FAQ 3: Are there molecular features of **SAR156497** that could influence its solubility?

Yes. The co-crystal structure of **SAR156497** bound to Aurora A (PDB ID: **4UZH**) shows that the molecule has a largely planar, fused tricyclic core [1] [3]. While this structure is optimal for fitting into the ATP-binding pocket of the kinase, planar, aromatic systems often have a tendency for strong intermolecular stacking, which can lower aqueous solubility. This insight suggests that solubility could be an inherent challenge for this chemotype.

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow you can follow to diagnose and address solubility issues in your experiments.



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Important Notes for Researchers

- **Start with a DMSO Stock:** Given the compound's properties, this is the most pragmatic starting point for in vitro cellular assays.
- **Document Everything:** Precisely record the final concentration of all solvents and excipients in your experiments. This is vital for reproducibility and troubleshooting.
- **Consider the Trade-offs:** The strategies to improve solubility (e.g., solvents, surfactants) can sometimes affect biological activity. Always confirm that your key experimental findings are not artifacts of the formulation.

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References

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